S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate
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Overview
Description
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a 4-methylphenyl group attached to a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate typically involves the reaction of an appropriate thiol with an isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamothioate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl methyl[1-(4-methylphenyl)ethyl]carbamothioate
- S-Ethyl ethyl[1-(4-methylphenyl)ethyl]carbamothioate
- S-Propyl methyl[1-(4-methylphenyl)ethyl]carbamothioate
Uniqueness
S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92924-95-3 |
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Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
S-ethyl N-methyl-N-[1-(4-methylphenyl)ethyl]carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-5-16-13(15)14(4)11(3)12-8-6-10(2)7-9-12/h6-9,11H,5H2,1-4H3 |
InChI Key |
AZSYIEIZHYTMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N(C)C(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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